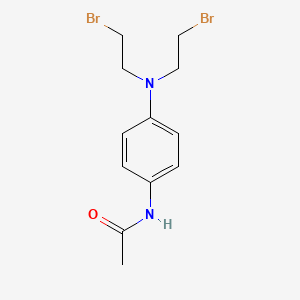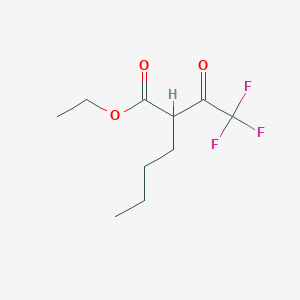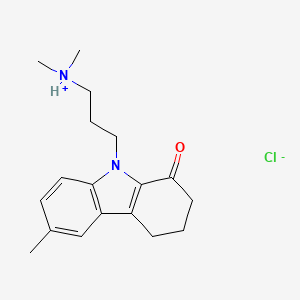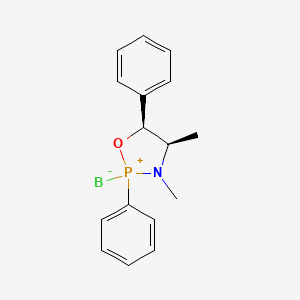
(2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is a chiral compound with significant applications in asymmetric synthesis. This compound is known for its unique stereochemistry, which makes it valuable in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane typically involves the reaction of diphenylphosphine with a chiral diol, followed by the addition of borane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is usually maintained at low levels to control the reaction rate and ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
(2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
Chemistry
In chemistry, (2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is used as a chiral ligand in asymmetric catalysis. Its unique stereochemistry allows for the selective formation of enantiomerically pure products, which are crucial in the synthesis of pharmaceuticals and fine chemicals.
Biology
The compound’s chiral nature makes it valuable in studying enzyme mechanisms and protein-ligand interactions. It can be used to probe the stereochemical preferences of biological systems and develop new biocatalysts.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to form stable complexes with various metal ions can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry
Industrially, this compound is used in the production of high-performance materials, such as polymers and advanced composites. Its role as a chiral catalyst also makes it valuable in the manufacture of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantiomerically pure products. The compound’s stereochemistry plays a crucial role in determining the selectivity and efficiency of these catalytic processes.
相似化合物的比较
Similar Compounds
- (2S,4R,5S)-Muscarine
- (2S,4R,5S)-4,5-Dihydroxy-2-piperidinecarboxylic acid
Uniqueness
Compared to similar compounds, (2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane stands out due to its unique combination of stereochemistry and borane coordination. This makes it particularly effective in asymmetric catalysis and other applications requiring high enantioselectivity.
属性
分子式 |
C16H18BNOP |
|---|---|
分子量 |
282.1 g/mol |
InChI |
InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m1/s1 |
InChI 键 |
HFQSZXGZKVQAIL-ZLTGASHTSA-N |
手性 SMILES |
[B-][P+]1(N([C@@H]([C@@H](O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3 |
规范 SMILES |
[B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



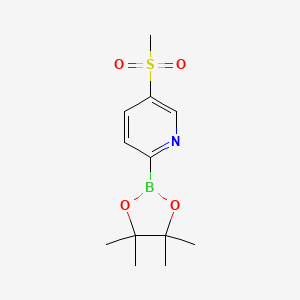
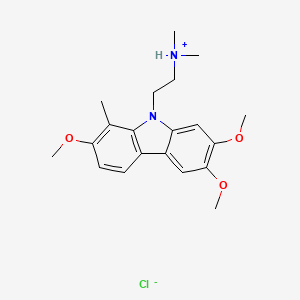
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
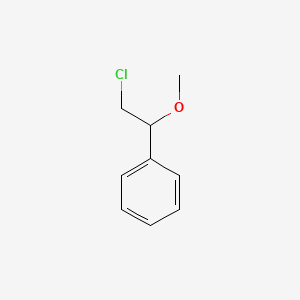
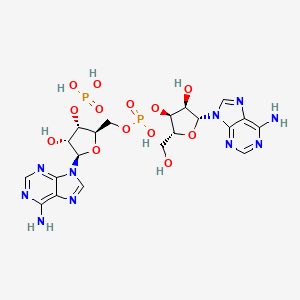
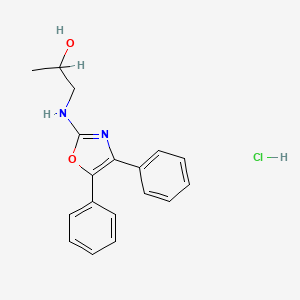
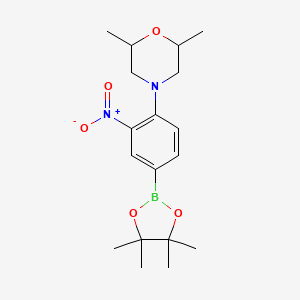
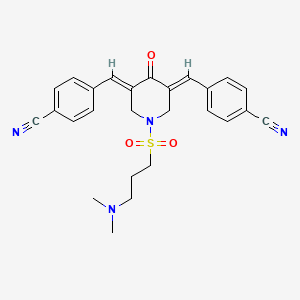
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
